REACTION_CXSMILES
|
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=C(C)C)=[O:5].[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH2:21].S([O-])([O-])=O.[Na+].[Na+]>CC(C)=O>[CH3:9][C:8]1([CH3:10])[CH:7]([C:11]([OH:16])=[O:21])[CH:6]1[C:4]([OH:3])=[O:5] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C(C1(C)C)C=C(C)C
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
98% sulfuric acid (400 mL) while maintaining the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methyl tert-butyl ether (MTBE) (800 mL)
|
Type
|
CUSTOM
|
Details
|
any water that settled was removed
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under atmospheric pressure and about 700 mL
|
Type
|
ADDITION
|
Details
|
MTBE (800 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again to about 700 mL
|
Type
|
TEMPERATURE
|
Details
|
The hot solution was cooled to about 50° C.
|
Type
|
ADDITION
|
Details
|
MTBE (800 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The MTBE solution was cooled further to 10° C.
|
Type
|
ADDITION
|
Details
|
25% NaOH solution (456 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted twice with EtOAc (1000 mL+500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The EtOAc layer was concentrated under atmospheric pressure to about 600 mL whereupon toluene (1000 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Further concentration of this solution under reduced pressure to about 600 mL led to the precipitation of the product
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 100 mL of toluene
|
Type
|
CUSTOM
|
Details
|
The wet product was dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C(=O)O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |